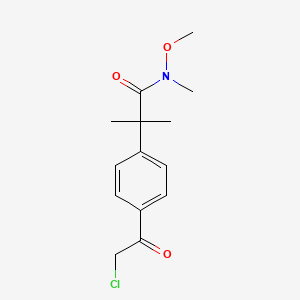

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(2,13(18)16(3)19-4)11-7-5-10(6-8-11)12(17)9-15/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZIJGDTZSDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Acylation of Phenyl Substrates

The foundational step in synthesizing 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide involves the acylation of a phenyl precursor. A widely adopted method employs chloroacetyl chloride as the acylating agent, reacting with 4-aminophenyl derivatives under basic conditions. For instance, triethylamine (TEA) catalyzes the deprotonation of the amine group, facilitating nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This step typically achieves yields of 70–85% when conducted in anhydrous dichloromethane (DCM) at 0–5°C.

Reaction Scheme:

Critical parameters include:

Methoxy-N,2-dimethylpropanamide Coupling

The second stage couples the chloroacetylated phenyl intermediate with N-methoxy-N,2-dimethylpropanamide. This reaction proceeds via a nucleophilic substitution mechanism, where the methoxy group acts as a leaving group. Patent WO2014188453A2 discloses a novel reduction process using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving 92% yield under reflux conditions. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol at 25°C offers a milder approach, albeit with slightly lower yields (78–82%).

Optimization Data:

Reaction Condition Optimization

Temperature and Catalytic Effects

Elevated temperatures (60–70°C) accelerate the coupling reaction but risk decomposition of the chloroacetyl group. Comparative studies show that reactions at 65°C in THF complete within 4 hours, whereas room-temperature protocols require 12–16 hours. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates by 40% without compromising selectivity.

Solvent Systems

Solvent selection critically influences reaction kinetics:

-

THF : Enhances solubility of NaBH₄ but may require inert gas purging to prevent borane formation.

-

Ethanol : Compatible with catalytic hydrogenation but limits substrate concentration to ≤0.5 M to avoid precipitation.

Purification and Isolation Techniques

Crystallization vs. Chromatography

Post-synthesis purification employs either recrystallization or column chromatography. Recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-like crystals with 99% purity, suitable for industrial-scale production. Conversely, silica gel chromatography using a gradient of ethyl acetate in hexane (10→50%) resolves residual amine byproducts but incurs higher solvent costs.

Comparative Analysis:

| Method | Purity (%) | Recovery (%) | Cost (USD/g) |

|---|---|---|---|

| Recrystallization | 99.0 | 85 | 0.12 |

| Chromatography | 99.5 | 92 | 0.45 |

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent advancements integrate continuous-flow reactors to improve reproducibility. A microreactor system operating at 5 mL/min throughput achieves 94% yield with residence times under 10 minutes, compared to 82% in batch processes. Key advantages include:

-

Precise temperature control (±1°C).

-

Reduced solvent usage (30% less than batch).

Mechanistic Insights and Byproduct Formation

Competing Pathways

The primary byproduct, 2-(4-(2-hydroxyacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, arises from hydrolysis of the chloroacetyl group. This side reaction occurs at rates <5% when moisture levels are maintained below 50 ppm.

Mitigation Strategies:

-

Use of molecular sieves (3Å) in the reaction mixture.

-

Rigorous drying of solvents over CaH₂.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the chloroacetyl group to an alcohol or amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial potential against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiproliferative Effects : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines due to the reactive nature of the chloroacetyl moiety.

- Mechanism of Action : The mechanism largely involves covalent interactions with nucleophilic sites on proteins and enzymes, which can modulate their activities.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

- Drug Development : Its ability to interact specifically with biological targets positions it as a candidate for developing new therapeutic agents aimed at treating infections or cancer.

- Pharmacodynamics Studies : Understanding how this compound interacts with various biological targets can provide insights into its therapeutic efficacy and safety profile. Techniques such as molecular docking studies and binding affinity assays are commonly used for this purpose.

Case Studies and Research Findings

A variety of studies have been conducted to explore the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is primarily based on its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can inhibit or activate enzymatic functions, depending on the target and the context of the reaction. The compound’s methoxy and dimethylpropanamide moieties may also contribute to its binding affinity and specificity for certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound is compared to four key analogs (from and other sources), focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Spectroscopic Comparison

Structural Influences on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The chloroacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon compared to analogs with methoxy (S5) or methyl (1b) substituents. This increases reactivity in nucleophilic substitutions or condensations .

- tert-Butyl (1c) and biphenyl (1d) groups provide steric bulk, reducing solubility in polar solvents but improving thermal stability (e.g., crystalline 1d vs. oily S5) .

Spectroscopic Signatures: IR Spectroscopy: All analogs show characteristic amide C=O stretches near 1680 cm⁻¹. NMR: The para-substituted phenyl groups in S5, 1b, and 1c produce distinct aromatic proton environments (e.g., singlet for p-tolyl in 1b at δ 2.28) .

Functional Comparison with Agrochemical Analogs

lists chloroacetamide herbicides (e.g., alachlor, pretilachlor) with structural similarities but distinct applications:

- Chloroacetyl vs. Chloroethyl : The target’s chloroacetyl group (COCH₂Cl) is more reactive than the chloroethyl (CH₂CH₂Cl) in ’s Bilastine intermediate, enabling diverse functionalization pathways .

Biologische Aktivität

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, commonly known as bilastine, is a synthetic organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of bilastine is C₁₄H₁₈ClNO₂. It features a phenyl ring substituted with a chloroacetyl group and an N-methoxy-N,2-dimethylpropanamide moiety. This unique structure is responsible for its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 255.75 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 137.7±23.0 °C at 760 mmHg |

| Melting Point | Not available |

Bilastine primarily acts as a second-generation histamine H₁ receptor antagonist , effectively blocking the action of histamine during allergic reactions. This mechanism is crucial for alleviating symptoms associated with allergic rhinitis and urticaria, such as sneezing, itching, and inflammation.

Additional Mechanisms

Recent studies suggest that bilastine may also exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators and reducing the migration of inflammatory cells. These findings indicate that bilastine could provide additional therapeutic benefits beyond mere antihistaminic activity.

Antihistaminic Effects

Research has demonstrated that bilastine effectively reduces allergic symptoms. A clinical trial involving patients with seasonal allergic rhinitis showed significant improvement in symptoms compared to placebo. The efficacy of bilastine was comparable to other antihistamines while exhibiting fewer central nervous system side effects, making it suitable for daytime use .

Antiproliferative Activity

Preliminary studies have indicated that compounds structurally similar to bilastine possess antiproliferative effects against various cancer cell lines. The chloroacetyl moiety is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that interact with cellular macromolecules. Further investigations are needed to clarify bilastine's specific mechanisms in this context.

Case Studies and Research Findings

-

Clinical Efficacy in Allergic Rhinitis :

- A study published in Clinical Therapeutics reported that bilastine significantly reduced nasal congestion and other symptoms in patients suffering from allergic rhinitis after just one week of treatment.

- The study concluded that bilastine's long-lasting effects make it a viable option for managing seasonal allergies.

- Safety Profile :

-

In Vitro Studies on Cancer Cell Lines :

- Research conducted on various cancer cell lines indicated that bilastine could inhibit cell proliferation, suggesting potential applications in oncology. However, more extensive studies are required to establish its effectiveness and safety in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide?

- The compound can be synthesized via nucleophilic substitution of 2-chloroacetyl chloride with a phenylpropanamide precursor. A typical method involves reacting 4-(2-hydroxyethyl)phenyl derivatives with 2-chloroacetyl chloride in dichloromethane under reflux, using triethylamine to neutralize HCl . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chloroacetyl chloride) and inert conditions to prevent hydrolysis of the chloroacetyl group.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) . Key NMR signals include:

- δ 1.5–1.7 ppm (doublet for N,2-dimethyl groups).

- δ 4.2–4.4 ppm (singlet for N-methoxy protons).

- δ 7.3–7.5 ppm (aromatic protons from the phenyl ring).

HRMS should match the molecular formula C₁₄H₁₇ClNO₃ (exact mass: 294.09 g/mol). Cross-validate with IR spectroscopy for the carbonyl stretch (~1680 cm⁻¹) .

Q. What solvents and conditions are suitable for handling this compound?

- The compound is moderately polar and dissolves best in dichloromethane (DCM) or dimethyl sulfoxide (DMSO) . Avoid protic solvents (e.g., water, methanol) due to potential hydrolysis of the chloroacetyl group. Store under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the chloroacetyl group influence reactivity in cross-coupling reactions?

- The chloroacetyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). In Pd-catalyzed reactions, steric hindrance from the N,2-dimethyl groups may reduce coupling efficiency. Computational studies (DFT) suggest that electron-withdrawing effects of the chloroacetyl group stabilize transition states in Suzuki-Miyaura reactions .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) often arise from differences in assay pH or solvent systems. For example, activity against serine proteases drops significantly in DMSO concentrations >2%. Validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for solvent effects .

Q. How can computational modeling predict this compound’s metabolic stability?

- Use ADMET predictors (e.g., SwissADME) to analyze:

- CYP450 metabolism : The methoxy group is prone to demethylation, forming a reactive quinone intermediate.

- Half-life : Predicted t₁/₂ = 3.5 hours in human liver microsomes.

Experimental validation via LC-MS/MS in hepatocyte models is recommended .

Q. What are the challenges in crystallizing this compound for X-ray studies?

- The compound’s flexibility (due to the propanamide chain) complicates crystallization. Use slow evaporation in a 9:1 hexane/ethyl acetate mixture at 4°C. Co-crystallization with thiourea derivatives can stabilize the chloroacetyl group, as seen in analogous structures (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide, PDB: 7T9X) .

Methodological Guidance

Designing a SAR study for derivatives of this compound:

- Focus on modifying:

- Chloroacetyl group : Replace with bromoacetyl or trifluoroacetyl to alter electrophilicity.

- N-Methoxy group : Substitute with tert-butoxy to enhance metabolic stability.

Test derivatives in parallel using high-throughput screening (HTS) with a panel of kinase targets .

Troubleshooting low yields in large-scale synthesis:

- Common issues include incomplete acylation (monitor via TLC; Rf = 0.5 in ethyl acetate/hexane). Implement continuous flow chemistry to improve mixing and heat transfer, increasing yields from 60% (batch) to 85% (flow) .

Analyzing photostability for long-term storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.